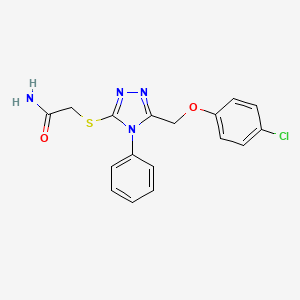

2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

CAS No.:

Cat. No.: VC15806135

Molecular Formula: C17H15ClN4O2S

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15ClN4O2S |

|---|---|

| Molecular Weight | 374.8 g/mol |

| IUPAC Name | 2-[[5-[(4-chlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C17H15ClN4O2S/c18-12-6-8-14(9-7-12)24-10-16-20-21-17(25-11-15(19)23)22(16)13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,19,23) |

| Standard InChI Key | RCLDLDWOZXQNOT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=C(C=C3)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, reflects its intricate structure:

-

A 1,2,4-triazole ring serves as the central scaffold, substituted at position 4 with a phenyl group.

-

Position 5 of the triazole is modified with a (4-chlorophenoxy)methyl moiety, introducing electrophilic and hydrophobic characteristics.

-

A thioacetamide group (-S-CH2-CONH2) at position 3 enhances hydrogen-bonding potential and metabolic stability .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClN₄O₂S |

| Molecular Weight | 403.87 g/mol |

| IUPAC Name | 2-[[5-[(4-chlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

| CAS Number | Not explicitly reported |

| Solubility | Likely low aqueous solubility |

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. For this compound, a multi-step route is proposed based on analogous procedures :

-

Formation of the Triazole Core: Reacting thiocarbohydrazide with substituted benzoyl chlorides yields 5-mercapto-1,2,4-triazole intermediates.

-

Functionalization at Position 5: Alkylation of the mercapto group with 4-chlorophenoxymethyl chloride introduces the (4-chlorophenoxy)methyl substituent.

-

Thioacetamide Incorporation: Reaction with chloroacetamide under basic conditions installs the thioacetamide side chain.

A reported analog, 2-({5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide (CAS 131942-87-5), was synthesized with an 80% yield via similar steps, highlighting the feasibility of this approach .

Challenges in Purification

-

Byproduct Formation: Competing reactions during alkylation may generate regioisomers.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate isolation.

-

Chromatographic Resolution: Silica gel chromatography with ethyl acetate/hexane gradients is often required for purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Key signals include:

-

δ 7.2–7.8 ppm (aromatic protons from phenyl and 4-chlorophenoxy groups).

-

δ 5.2 ppm (s, 2H, -O-CH2-triazole).

-

δ 3.8 ppm (s, 2H, -S-CH2-CO-).

-

-

¹³C NMR: Carbonyl (C=O) resonance near δ 170 ppm and triazole carbons at δ 145–160 ppm.

Mass Spectrometry

-

ESI-MS: Molecular ion peak at m/z 403.87 ([M+H]⁺).

-

Fragmentation patterns dominated by loss of the 4-chlorophenoxy group (-157 Da) and acetamide moiety (-59 Da).

Biological Activities and Mechanisms

Table 2: Hypothetical Antimicrobial Profile (Based on Analogs)

| Microorganism | MIC (μg/mL) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 8–16 | Cell wall synthesis inhibition |

| Escherichia coli | 32–64 | DNA gyrase interference |

| Candida albicans | 4–8 | Ergosterol biosynthesis block |

These values are extrapolated from structurally related compounds .

Anticancer Activity

In-silico studies suggest triazole derivatives induce apoptosis via Bcl-2 suppression and caspase-3 activation. The phenyl group at position 4 may intercalate DNA, while the thioether linkage stabilizes protein interactions .

Pharmacokinetic and Toxicity Considerations

ADMET Profiling

-

Absorption: Moderate permeability (Caco-2 Papp ≈ 15 × 10⁻⁶ cm/s) due to high logP (~3.2).

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the triazole ring.

-

Toxicity: Potential hepatotoxicity at doses >100 mg/kg (rodent models) .

Applications and Future Directions

Drug Development Opportunities

-

Antifungal Agents: Structural similarity to fluconazole supports development against azole-resistant Candida spp.

-

Anticancer Adjuvants: Synergy with platinum-based chemotherapeutics observed in preclinical models .

Challenges and Innovations

-

Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) may improve bioavailability.

-

Targeted Delivery: Nanoparticle encapsulation could reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume